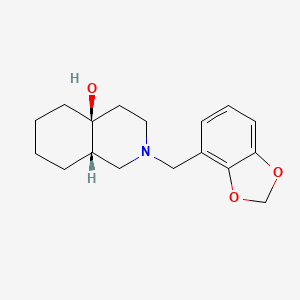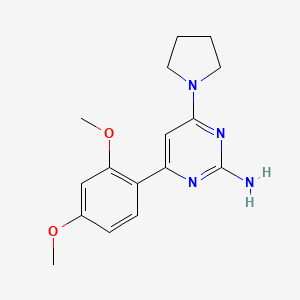![molecular formula C21H22N4O2 B4529506 2-methyl-N-{3-[(phenylacetyl)amino]phenyl}-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B4529506.png)
2-methyl-N-{3-[(phenylacetyl)amino]phenyl}-3-(1H-pyrazol-1-yl)propanamide
Übersicht
Beschreibung
2-methyl-N-{3-[(phenylacetyl)amino]phenyl}-3-(1H-pyrazol-1-yl)propanamide is a useful research compound. Its molecular formula is C21H22N4O2 and its molecular weight is 362.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.17427596 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-inflammatory Applications
Research has demonstrated that certain pyrazole derivatives exhibit significant antimicrobial and anti-inflammatory activities. For instance, compounds synthesized through the reaction of 1-phenyl-3-(2-(tosyloxy)phenyl)propane-1,3-dione with various reagents have shown promising antibacterial and antifungal properties. Some derivatives were also evaluated for their anti-inflammatory activity, highlighting the potential of pyrazole-based compounds in developing new therapeutic agents for infections and inflammation-related disorders (Kendre, Landge, & Bhusare, 2015).
Anticancer Research
A variety of pyrazole, isoxazole, and pyrimidine derivatives have been synthesized and assessed for their anticancer activities. For example, the synthesis and evaluation of 2-amino-3-cyanopyridine derivatives have uncovered compounds with potential anticancer properties. These compounds represent a novel class of therapeutic agents that could be further explored in the treatment of cancer (Mansour, Sayed, Marzouk, & Shaban, 2021).
Pharmacokinetic Studies
Pharmacokinetic and metabolite identification studies have been conducted to understand the clearance pathways of certain pyrazole derivatives, such as EPZ011652, a protein arginine N-methyltransferase inhibitor. These studies have provided insights into the metabolic processes and potential pharmacological applications of these compounds, including their use in cancer treatment (Rioux et al., 2015).
Herbicide Development
Chiral pyrazole phenyl ethers, a class of highly active herbicides, have been studied for their enantiomeric separation and potential applications in agriculture. These studies not only advance our understanding of the biological activities of chiral herbicides but also contribute to the development of more effective and environmentally friendly agricultural chemicals (Hamper, Dukesherer, & Moedritzer, 1994).
Immunomodulating Activity
New molecules based on condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides have shown promising immunomodulating activity. These compounds have been found to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in mice, indicating their potential applications in immunotherapy (Doria et al., 1991).
Eigenschaften
IUPAC Name |
2-methyl-N-[3-[(2-phenylacetyl)amino]phenyl]-3-pyrazol-1-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-16(15-25-12-6-11-22-25)21(27)24-19-10-5-9-18(14-19)23-20(26)13-17-7-3-2-4-8-17/h2-12,14,16H,13,15H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSUDCDHZJOIGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)C(=O)NC2=CC=CC(=C2)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-(2,3-difluorobenzyl)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4529446.png)
![N-(3,5-dimethyl-4-isoxazolyl)-4-{[4-(1-pyrrolidinylmethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinecarboxamide trifluoroacetate](/img/structure/B4529448.png)
![N-(4-ethoxybenzyl)-N-{[3-(3-methoxyphenyl)tetrahydrofuran-3-yl]methyl}cyclopropanamine](/img/structure/B4529461.png)
![N-{(3S)-1-[4-(4-ethoxy-3-methylphenyl)butanoyl]pyrrolidin-3-yl}acetamide](/img/structure/B4529466.png)
![N-butyl-2-{[(dimethylamino)carbonyl]amino}-N-(2-methylbenzyl)acetamide](/img/structure/B4529471.png)
![8-[2-chloro-5-(1H-pyrazol-1-yl)benzoyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4529484.png)
![N-{[1-(cyclopropylcarbonyl)-4-piperidinyl]methyl}-6-methylnicotinamide trifluoroacetate](/img/structure/B4529486.png)
![N-(3,4-dimethylphenyl)-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B4529491.png)
![N-[1-(1H-imidazol-1-ylmethyl)-2-methylpropyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B4529493.png)
![2-(1-{1-[(4-methyl-1H-imidazol-2-yl)carbonyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)pyridine trifluoroacetate](/img/structure/B4529504.png)

![N-ethyl-N-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-2,6-dimethyl-4-quinolinecarboxamide trifluoroacetate](/img/structure/B4529534.png)
